Dual Functional Handle Architecture Enables Orthogonal Synthetic Pathways Not Accessible with Mono-Functional Analogs
Methyl 6-ethynyl-1H-indole-2-carboxylate possesses two synthetically addressable functional groups (C6-terminal alkyne; C2-carboxylate ester), whereas common comparators such as methyl indole-2-carboxylate (CAS 1202-04-6) lack the terminal alkyne handle, and 6-ethynyl-1H-indole (CAS 865375-93-5) lacks the carboxylate ester handle. This dual functionalization enables orthogonal synthetic transformations that are not possible with either comparator alone . In structure-activity relationship (SAR) studies of PAK4 inhibitors, the 6-ethynyl-1H-indole core demonstrated a Ki value of 10.2 nmol/L against PAK4, while structural modifications at the C-2 position (corresponding to the carboxylate position in the target compound) were employed to further optimize kinase selectivity and anti-metastatic efficacy [1].
| Evidence Dimension | Number of distinct synthetic handles available for orthogonal functionalization |
|---|---|
| Target Compound Data | Two handles (terminal alkyne at C6; methyl carboxylate at C2) |
| Comparator Or Baseline | Methyl indole-2-carboxylate: one handle (carboxylate only); 6-Ethynyl-1H-indole: one handle (terminal alkyne only) |
| Quantified Difference | 2 handles vs. 1 handle (100% increase in functionalization sites) |
| Conditions | Structural comparison based on CAS registry data and synthetic pathway analysis |
Why This Matters
Procurement of dual-functional building blocks reduces the number of synthetic steps required to generate complex, diversely functionalized compound libraries, directly lowering time and resource expenditure in medicinal chemistry campaigns.
- [1] Guo, J., et al. (2022). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Acta Pharmaceutica Sinica B, 12(6), 2905-2922. View Source
